Product packaging for 5-methoxypyridine-3-thiol(Cat. No.:)

5-methoxypyridine-3-thiol

Cat. No.: B8068425
M. Wt: 141.19 g/mol
InChI Key: XGZMKYYWJHVTMI-UHFFFAOYSA-N
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Description

5-Methoxypyridine-3-thiol is a chemical compound of interest in scientific research, particularly in the field of analytical chemistry and biochemistry. This pyridine-based thiol features a methoxy substituent and a thiol group, making it a potential candidate for use in developing novel derivatization agents and probes. Research into similar compounds highlights their utility in studying thiol-based redox biology and creating assays for detecting biologically relevant molecules . The primary research value of this compound lies in its potential application as a building block for synthesizing more complex reagents. For instance, dithiodipyridine compounds, which can be derived from such pyridine thiols, are employed in non-alkaline derivatization strategies for the sensitive and simultaneous HPLC analysis of total and low-molecular-weight free thiols in biological samples like human serum . This mechanism involves a thiol-disulfide exchange reaction, where the compound reacts with free thiols to form stable, detectable derivatives, enabling researchers to assess oxidative stress status . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NOS B8068425 5-methoxypyridine-3-thiol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxypyridine-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-8-5-2-6(9)4-7-3-5/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZMKYYWJHVTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methoxypyridine 3 Thiol and Structural Analogues

Strategies for Direct Introduction of the Thiol Group to Pyridine (B92270) Systems

A primary approach to synthesizing pyridine thiols like 5-methoxypyridine-3-thiol is the direct attachment of a thiol group to the pyridine ring. This can be accomplished through reductive processes or by nucleophilic substitution reactions.

Reductive Methods for Thiol Synthesis

The conversion of pyridine sulfonic acids or their derivatives into thiols is a common reductive strategy. mdpi.com For instance, pyridine sulfonyl chlorides can be reduced to the corresponding thiols. mdpi.com Another versatile method involves transforming 3-aminopyridines into thiols. This can be done through diazotization followed by reaction with a sulfur-containing reagent like potassium ethyl xanthate and subsequent hydrolysis.

A variety of functional groups can be reduced to form thiols. mdpi.com For example, isothiouronium salts, which can be prepared from alcohols or alkyl halides, can be reduced to thiols using reagents like sodium borohydride. ias.ac.in Similarly, thiocyanates are reduced to thiols using sodium in liquid ammonia. ias.ac.in The reduction of thiiranes with lithium aluminum hydride also yields thiols. mdpi.com

Table 1: Selected Reductive Methods for Thiol Synthesis This table is interactive and allows for sorting.

Starting Material Reagent(s) Product Reference
Pyridine Sulfonyl Chloride Stannous Chloride / Acid Pyridine Thiol mdpi.com
3-Aminopyridine 1. Diazotization 2. Potassium Ethyl Xanthate 3. Hydrolysis Pyridine-3-thiol N/A
Alkyl Halide 1. Potassium Ethyl Xanthate 2. Lithium Aluminum Hydride Alkanethiol ias.ac.in
Alkyl Thiocyanate Sodium / Liquid Ammonia Alkyl Thiol ias.ac.in
Thiirane Lithium Aluminum Hydride Thiol mdpi.com

Thiolation through Nucleophilic Substitution

The introduction of a thiol group via nucleophilic aromatic substitution (SNAr) is effective when a good leaving group, such as a halogen, is present on the pyridine ring. wikipedia.org The reactivity of halopyridines towards nucleophiles like thiolates makes this a viable route. wikipedia.org Fluorine is often the best leaving group in such substitutions with organolithium compounds. wikipedia.org

The reaction of a halopyridine with a thiolate anion can directly produce the pyridine thiol. gcwgandhinagar.com For instance, 3-iodopyridines have been used as starting materials to conveniently synthesize a variety of pyridine-3-thiols. researchgate.net This method avoids the formation of disulfide impurities. researchgate.net The use of magnesium thiolates has also been reported for the thiolation of pyridine-2-sulfonamides. researchgate.net

Synthesis of 5-Methoxypyridine Scaffolds

Constructing the 5-methoxypyridine core is a fundamental part of synthesizing the target compound. This can be accomplished by building the pyridine ring from acyclic precursors using multi-component reactions or by selectively adding functional groups to an existing pyridine molecule.

Multi-component Cyclization Reactions for Pyridine Ring Formation

Multi-component reactions (MCRs) provide an efficient means of assembling complex pyridine structures in a single step from simple starting materials. preprints.org Various MCRs, such as the Hantzsch pyridine synthesis, are used to create substituted pyridines. organic-chemistry.orgresearchgate.net These reactions often involve the condensation of aldehydes, active methylene (B1212753) compounds like malononitrile, and an ammonium (B1175870) source. tandfonline.com

The use of nanocatalysts in these MCRs has been shown to be effective. researchgate.net For example, a one-pot synthesis of highly substituted pyridines can be achieved from aldehydes, malononitrile, and thiophenol using a reusable Mg-Al hydrotalcite catalyst. researchgate.net These reactions are advantageous due to their simplicity, high yields, and often solvent-free conditions. tandfonline.comresearchgate.net

Table 2: Examples of Multi-component Reactions for Pyridine Synthesis This table is interactive and allows for sorting.

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Type Reference
Aldehyde Malononitrile Ammonium Acetate (B1210297) Triethylamine / Solvent-free Highly substituted pyridine tandfonline.com
Aldehyde Malononitrile Thiophenol Mg-Al hydrotalcite Highly substituted pyridine researchgate.net
Aminopyridine Isocyanide Aldehyde Yb(OTf)₃ / Microwave Imidazo[1,2-a]pyridine beilstein-journals.org
Aldehyde Phosphorus Ylide Propargyl Azide (B81097) One-pot sequence Polysubstituted pyridine organic-chemistry.org

Regioselective Functionalization of Pyridine Precursors

The targeted modification of an existing pyridine ring is a common strategy. The inherent reactivity of the pyridine ring, being electron-deficient, makes it prone to nucleophilic attack, especially at the C2 and C4 positions. wikipedia.orggcwgandhinagar.com However, direct C-H functionalization is an increasingly important and sustainable approach. researchgate.net

For the synthesis of this compound, a precursor like 3,5-dibromopyridine (B18299) could be used. chemicalbook.com A regioselective nucleophilic substitution with sodium methoxide (B1231860) can introduce the methoxy (B1213986) group at the 5-position to yield 3-bromo-5-methoxypyridine. chemicalbook.com The remaining bromine at the 3-position can then be converted to a thiol. The choice of solvent and base is critical for controlling the regioselectivity of such reactions. thieme-connect.depharm.or.jp For example, the methoxylation of 2,6-dichloropyridine-3-carboxylic ester shows different regioselectivity depending on the solvent used, with methanol (B129727) favoring the 6-methoxy product and dichloromethane (B109758) favoring the 2-methoxy product. pharm.or.jp Radical-based C-H functionalization also offers a pathway to introduce substituents, with regioselectivity influenced by the substituents already on the ring, as well as solvent and pH. acs.org

Derivatization and Functionalization of this compound

Once formed, this compound is a versatile intermediate for further chemical synthesis. nih.gov The thiol group is a key site for derivatization. It can be readily acylated to form thioesters or can participate in reactions with various reagents to create a diverse range of molecules. organic-chemistry.org For instance, the thiol can be converted into a mixed disulfide conjugate. google.com

The pyridine ring itself also offers sites for functionalization. The nitrogen atom can be oxidized to a pyridine N-oxide, which alters the reactivity of the ring. acs.org This allows for further substitutions and modifications. acs.org The development of methods for the late-stage functionalization of complex molecules is a significant area of research, enabling the synthesis of structural analogs with potentially enhanced properties without needing to build them from scratch. nih.gov

Synthesis of O- and S-Substituted Pyridinethiol Derivatives

A practical and efficient two-step method for synthesizing a range of substituted pyridine-3-thiols starts from the corresponding 3-iodopyridines. researchgate.net This procedure utilizes thiobenzoic acid as a sulfur donor and has been successfully applied to produce pyridine-3-thiols with various substituents, including methoxy groups, in high yields and purity. researchgate.net For instance, the synthesis of 5-chloro-6-methoxypyridine-3-thiol (B6235710) has been reported with a 78% yield. researchgate.net

The general approach involves the copper-catalyzed coupling of a 3-iodopyridine (B74083) with thiobenzoic acid, followed by hydrolysis to yield the desired pyridinethiol. researchgate.net This method is advantageous as it avoids the formation of disulfide impurities, which can be a common issue in other synthetic routes. nuph.edu.ua The purity of the final products is typically high, often exceeding 95%. researchgate.net

Another strategy involves the nucleophilic substitution of a suitable leaving group on the pyridine ring. For example, the reaction of 2,6-dichloropyridine-3-carboxylic ester with sodium methoxide can lead to the formation of methoxy-substituted pyridine derivatives. pharm.or.jp The regioselectivity of this reaction is influenced by the solvent and temperature, with different conditions favoring methoxylation at either the 2- or 6-position. pharm.or.jp

The synthesis of S-substituted pyridinethiol derivatives can be achieved through various methods. One common approach is the S-alkylation of a pyridinethione. For example, pyridinethione derivatives can be reacted with α-haloketones or α-halonitriles in the presence of a base to yield the corresponding S-alkylated products. scirp.org

Alkylation, Acylation, and Arylation Reactions on the Thiol Moiety

The thiol group in pyridinethiols is a versatile functional handle that readily undergoes alkylation, acylation, and arylation reactions, allowing for the synthesis of a diverse range of derivatives.

Alkylation: The S-alkylation of pyridinethiols is a common transformation. For instance, the reaction of a mercaptopyridine with an appropriate α-halocompound in the presence of a base like sodium acetate in ethanol (B145695) leads to the formation of 2-substituted-mercapto-pyridine derivatives. scirp.org This method has been used to introduce various alkyl groups onto the sulfur atom.

Acylation: Acylation of the thiol group can also be achieved, although it is less commonly described in the provided context for this compound itself. However, the general reactivity of thiols suggests that standard acylation conditions, such as reaction with acyl chlorides or anhydrides in the presence of a base, would be applicable.

Arylation: The arylation of the thiol moiety can be accomplished through cross-coupling reactions. While not explicitly detailed for this compound in the provided sources, palladium-catalyzed Suzuki cross-coupling reactions have been successfully employed to synthesize aryl-substituted pyridine derivatives from bromopyridines. researchgate.net This suggests that similar catalytic systems could be adapted for the S-arylation of pyridinethiols.

A summary of representative reactions on the thiol moiety is presented below:

Reaction TypeReagents and ConditionsProduct TypeReference
S-Alkylationα-halocompound, Sodium Acetate, Ethanol, Reflux2-substituted-mercapto-pyridine scirp.org
S-Arylation (via Suzuki Coupling)Arylboronic acid, Pd(PPh3)4, K3PO4, 1,4-dioxane:water, 90 °CAryl-substituted pyridine researchgate.net

Formation of Disulfide and Thioether Linkages for Material Applications

The thiol group of pyridinethiols is instrumental in forming disulfide and thioether linkages, which are crucial for the development of advanced materials.

Disulfide Linkages: Pyridinethiols can be oxidized to form disulfides. wikipedia.org This process is often autocatalytic, particularly in the presence of amines. wikipedia.org The resulting disulfide bond can be a key structural element in various materials, including polymers and self-assembled monolayers. The reversible nature of the disulfide bond also allows for the design of dynamic and responsive materials.

Thioether Linkages: The formation of thioether linkages, as discussed in the context of S-alkylation and S-arylation, is a fundamental method for creating stable covalent connections. These linkages are integral to the synthesis of functional polymers and other materials where robust connectivity is required. For example, the reaction of 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate with a nucleophile demonstrates the formation of a thioether that can be further modified. pharm.or.jp

The ability of the thiol group to participate in these linkage formations makes pyridinethiol derivatives valuable components in the design of functional materials with tailored electronic, optical, or biological properties.

Green Chemistry Approaches in Pyridinethiol Synthesis

While the provided information does not extensively detail green chemistry approaches specifically for this compound synthesis, general trends in organic synthesis point towards the adoption of more environmentally benign methodologies.

One potential green approach is the use of microwave irradiation to accelerate reactions. For instance, the condensation of α,β-unsaturated ketones, malononitrile, and 4-methylbenzenethiol (B89573) to form pyridinethione derivatives can be conducted under microwave irradiation with a base catalyst. wikipedia.org This method can lead to shorter reaction times and potentially higher yields compared to conventional heating.

Another green aspect is the development of metal-free reaction conditions. For example, an iodine and triethylamine-triggered synthesis of 2-aryl-substituted pyridines from oximes has been reported, offering a metal-free alternative to traditional cross-coupling reactions. organic-chemistry.org

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also aligns with the principles of green chemistry by reducing solvent waste and purification steps. A one-pot synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide has been demonstrated. organic-chemistry.org

Future research in the synthesis of this compound and its analogues will likely focus on incorporating these and other green chemistry principles to minimize environmental impact.

Chemical Reactivity and Mechanistic Investigations of 5 Methoxypyridine 3 Thiol

Reactivity of the Thiol Group

The thiol (-SH) group is a dominant feature of 5-methoxypyridine-3-thiol's chemistry, acting primarily as a potent nucleophile, a precursor to radical species, and a participant in redox reactions.

Nucleophilic Additions (e.g., Michael-type reactions)

The thiol group of this compound is readily deprotonated by a base to form a thiolate anion (Py-S⁻), which is a significantly stronger nucleophile. researchgate.net This enhanced nucleophilicity allows it to participate in conjugate addition reactions with a class of compounds known as Michael acceptors. This specific transformation is referred to as a thia-Michael addition. nih.gov

The general mechanism involves two primary steps:

Thiolate Formation: A base removes the acidic proton from the thiol group, creating a highly reactive thiolate.

Conjugate Addition: The thiolate anion attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor), leading to the formation of a new carbon-sulfur bond. researchgate.netwikipedia.org

This reaction is highly efficient and is a cornerstone of C–S bond formation in organic synthesis. researchgate.netresearchgate.net The process can be catalyzed by various organic or inorganic bases. researchgate.net

Table 1: Common Michael Acceptors for Thia-Michael Addition

Class of Acceptor Example Resulting Adduct Structure
α,β-Unsaturated Ketones Methyl vinyl ketone Py-S-CH₂CH₂C(O)CH₃
α,β-Unsaturated Esters Ethyl acrylate (B77674) Py-S-CH₂CH₂CO₂Et
α,β-Unsaturated Nitriles Acrylonitrile Py-S-CH₂CH₂CN

Note: "Py-S-" represents the 5-methoxypyridine-3-thiolate moiety.

Radical Processes Initiated by Thiol Derivatives

Thiols can serve as precursors to sulfur-centered radicals, known as thiyl radicals. The formation of the 5-methoxypyridin-3-ylthiyl radical (Py-S•) can be initiated by photolysis or the use of a radical initiator, which causes homolytic cleavage of the S-H bond.

These thiyl radicals are versatile reactive intermediates that can initiate various radical chain processes, most notably in hydrothiolation reactions with unsaturated substrates like alkenes and alkynes (thiol-ene and thiol-yne reactions). mdpi.comdntb.gov.ua The process generally involves:

Initiation: Formation of the thiyl radical (Py-S•).

Propagation: The thiyl radical adds across a double or triple bond, generating a carbon-centered radical. This new radical then abstracts a hydrogen atom from another molecule of this compound, forming the final product and regenerating the thiyl radical to continue the chain. mdpi.com

Furthermore, while the thiol itself is a source of thiyl radicals, other derivatives could theoretically be designed as carbon radical precursors . For instance, specialized thioethers derived from this compound could, under visible-light photoredox conditions, be converted into carbon-centered radicals for use in complex bond-forming reactions. rsc.org

Oxidation and Reduction Chemistry of the Thiol Moiety

The thiol group is redox-active and readily participates in oxidation-reduction reactions.

Oxidation: The most common oxidation reaction for thiols is the formation of a disulfide bond. In the case of this compound, oxidation leads to the formation of 5,5'-dimethoxy-3,3'-dipyridyl disulfide. This can be achieved using a variety of mild oxidizing agents. This reversible conversion is a key feature of thiol chemistry. dntb.gov.ua

Reduction: The corresponding disulfide can be easily reduced back to two equivalents of the parent thiol using common reducing agents. Reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are frequently used for this purpose in biochemical contexts. thermofisher.com

The thiol group can also react with other thiol-reactive probes, such as iodoacetamides and maleimides, to form stable thioether bonds. thermofisher.com These reactions are often used for bioconjugation.

Table 2: Summary of Thiol Oxidation and Reduction

Transformation Reactant Typical Reagents Product
Oxidation This compound Oxygen (air), Hydrogen peroxide (H₂O₂), Iodine (I₂) 5,5'-dimethoxy-3,3'-dipyridyl disulfide

| Reduction | 5,5'-dimethoxy-3,3'-dipyridyl disulfide | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | this compound |

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the methoxy (B1213986) and thiol substituents further modifies this reactivity.

Aromatic Substitution Patterns on the Pyridine Core

The substituents on the pyridine ring direct the position of any subsequent aromatic substitution reactions.

Methoxy Group (-OCH₃): This is an electron-donating group, making it an activating group that directs incoming electrophiles to the ortho and para positions (positions 4 and 6).

Thiol Group (-SH): This is also considered an activating, ortho-, para-directing group.

Given the 3,5-substitution pattern, both groups direct electrophilic substitution to positions 2, 4, and 6 of the pyridine ring. Therefore, electrophilic aromatic substitution, if conditions are sufficient to overcome the ring's inherent electron deficiency, would be expected to yield a mixture of 2-, 4-, and 6-substituted products.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) , particularly if a good leaving group is present at the 2, 4, or 6 positions. nih.gov Studies on related 5-chloro-3-methoxypyridine systems have shown that reactions with nucleophiles can proceed through an aryne (dehydropyridine) intermediate, leading to the formation of 3,5-disubstituted pyridine derivatives. clockss.org

Dearomatization-Aromatization Pathways

The aromaticity of the pyridine ring can be temporarily disrupted through chemical reactions, a process known as dearomatization. This is typically achieved through reduction.

Dearomatization: Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Ni) can reduce the pyridine ring to a fully saturated piperidine (B6355638) ring. Milder reducing agents or different conditions could potentially yield partially saturated dihydropyridine (B1217469) or tetrahydropyridine (B1245486) intermediates.

Aromatization: These non-aromatic, cyclic amine derivatives can be re-aromatized to the pyridine system through oxidation. A variety of oxidizing agents can be used for this purpose, which removes hydrogen atoms and restores the conjugated π-system.

While these pathways are fundamental to pyridine chemistry, specific studies detailing the dearomatization and subsequent re-aromatization of this compound are not prevalent. However, these general principles are expected to apply.

Tautomerism and Isomerism in Pyridinethiol Systems

Pyridinethiols are known to exist in a tautomeric equilibrium between the thiol and thione forms. In the case of this compound, this would involve an equilibrium between this compound and 5-methoxy-1H-pyridine-3-thione. The position of this equilibrium is typically influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyridine ring.

For related compounds like 2- and 4-mercaptopyridines, studies have shown that the thione form is generally favored in polar solvents, while the thiol form can be more prevalent in the gas phase or in nonpolar solvents. researchgate.net The methoxy group at the 5-position of this compound, being an electron-donating group, would be expected to influence the electron density of the pyridine ring and, consequently, the tautomeric equilibrium. However, without specific experimental or computational data, the precise position of this equilibrium for this compound remains speculative.

Isomerism in pyridinethiol systems can include positional isomerism, which is determined by the substitution pattern on the pyridine ring, and geometric isomerism in metal complexes or derivatives. For this compound itself, positional isomers would include other methoxypyridinethiols where the functional groups are at different positions. The specific arrangement of the methoxy and thiol groups in this compound defines its unique chemical properties, which cannot be directly extrapolated from other isomers.

Table 1: Potential Tautomeric Forms of this compound

Tautomer Name Chemical Structure
This compound (Structure not available)

Note: The equilibrium between these forms for this compound has not been experimentally or computationally determined.

Elucidation of Reaction Mechanisms using Spectroscopic and Computational Methods

The elucidation of reaction mechanisms for pyridinethiol derivatives typically involves a combination of spectroscopic techniques and computational modeling. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable for identifying reactants, intermediates, and products, as well as for studying the kinetics of a reaction.

Computational chemistry, employing methods like Density Functional Theory (DFT), provides detailed insights into reaction pathways, transition states, and the electronic structure of molecules. researchgate.net Such studies on related pyridinethiols have helped in understanding their reactivity in processes like nucleophilic substitution. clockss.org

For this compound, one would anticipate that the methoxy and thiol substituents would direct its reactivity in electrophilic and nucleophilic substitution reactions. The thiol group can act as a nucleophile, while the pyridine nitrogen can be protonated or act as a Lewis base. The interplay of these functional groups would govern the compound's reaction mechanisms.

Unfortunately, a search of the scientific literature did not yield any specific studies that have employed these methods to investigate the reaction mechanisms of this compound. While general principles of physical organic chemistry allow for predictions of its reactivity, these hypotheses are not substantiated by empirical data for this specific molecule. The absence of such fundamental studies impedes the rational design of new synthetic routes involving this compound and limits its potential application in various fields.

Table 2: Common Spectroscopic and Computational Methods for Mechanistic Elucidation

Method Application in Studying Pyridinethiol Reactivity
NMR Spectroscopy Structural characterization of reactants, products, and intermediates; kinetic analysis.
IR Spectroscopy Identification of functional groups and monitoring their transformation during a reaction.
UV-Vis Spectroscopy Studying electronic transitions and reaction kinetics, particularly for conjugated systems.

| Computational Chemistry (e.g., DFT) | Modeling reaction pathways, calculating activation energies, and predicting molecular properties. |

Coordination Chemistry and Catalytic Applications of Pyridinethiol Ligands

Design and Synthesis of 5-Methoxypyridine-3-thiol-Based Ligands

The design of ligands based on this compound focuses on harnessing its distinct donor atoms—the pyridine (B92270) nitrogen and the thiol sulfur. The synthesis of such ligands typically involves multi-step organic reactions to construct the substituted pyridine ring, followed by the introduction of the thiol group. The presence of the methoxy (B1213986) group at the 5-position is crucial as it electronically influences the pyridine ring, which in turn affects the coordination properties of the ligand.

This compound possesses the ability to coordinate to metal centers in several ways due to its different donor sites.

Monodentate Coordination: The ligand can bind to a metal center through either the nitrogen atom of the pyridine ring or the sulfur atom of the thiol group. Coordination through the sulfur atom is common, particularly with soft metal ions. rsc.org This mode of binding leaves the other donor atom available for further interaction or reaction.

Bidentate (Chelating) Coordination: The most common and stable mode of coordination for this type of ligand involves both the nitrogen and sulfur atoms binding to the same metal center. This forms a stable five-membered chelate ring, a structural motif known to enhance complex stability. nih.govunacademy.com This chelation is a key feature in the design of stable metal complexes.

Bridging Coordination: In polynuclear complexes, the ligand can act as a bridge between two or more metal centers. For instance, the sulfur atom can bridge two metals (μ2-S), or both the nitrogen and sulfur atoms can coordinate to different metal ions, facilitating the formation of larger cluster structures. Unprecedented high-denticity bridging modes, such as μ5-coordination, have been observed in complex ruthenium clusters with related pyridinethiolate ligands, highlighting the versatility of this ligand class. unioviedo.es

Coordination ModeDescriptionDonor Atoms InvolvedResulting Structure
MonodentateBinds to a single metal center through one donor atom.N or SSimple complex
Bidentate (Chelating)Binds to a single metal center through two donor atoms.N and SStable 5-membered chelate ring
BridgingLinks two or more metal centers.S (μ2-S) or N and S to different metalsPolynuclear complex or cluster

The chemical properties of the this compound ligand can be systematically modified to control the behavior of its metal complexes. This tuning is critical for designing catalysts with specific activity and selectivity. rsc.org

Electronic Tuning: The electronic nature of the ligand is heavily influenced by the substituents on the pyridine ring.

The pyridine ring itself is electron-deficient.

The methoxy group (-OCH₃) at the 5-position is an electron-donating group through resonance. This increases the electron density on the pyridine nitrogen, enhancing its Lewis basicity and making it a stronger donor atom.

Conversely, introducing electron-withdrawing groups elsewhere on the ring would decrease the donor strength of the nitrogen atom. This modulation of ligand field strength can impact the spin state and redox properties of the coordinated metal center. nih.govunimi.it

Steric Tuning: Steric hindrance plays a crucial role in determining the geometry of the metal complex and the accessibility of the metal center to substrates in catalytic applications.

The parent this compound ligand has a defined steric profile.

The introduction of bulky substituents at positions adjacent to the donor atoms (e.g., at the 2- or 4-position) can control the coordination number of the metal, enforce specific geometries, and create a pocket around the active site. Such steric modifications have been shown to have a pronounced effect on the electronic properties of the resulting complexes. nih.govrsc.org

Metal Complexation Studies

The interaction of this compound with various transition metals leads to the formation of coordination complexes with diverse structures and properties.

Transition metal complexes of pyridinethiolate ligands are typically synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates) in an appropriate solvent. nih.gov A weak base is often added to facilitate the deprotonation of the thiol group (-SH) to the more nucleophilic thiolate (-S⁻), which readily binds to the metal ion.

Once synthesized, these complexes are characterized using a suite of analytical techniques to determine their structure, composition, and properties.

TechniqueInformation Obtained
FTIR SpectroscopyIdentifies the coordination of the ligand by observing shifts in vibrational frequencies (e.g., C=N, C-S bands). The disappearance of the S-H stretch indicates thiolate formation. nih.gov
NMR Spectroscopy (¹H, ¹³C)Confirms the ligand structure and provides evidence of complexation through shifts in the resonance of protons and carbons near the coordination sites. nih.govginekologiaipoloznictwo.com
UV-Vis SpectroscopyProvides information about the electronic transitions within the complex, helping to elucidate the coordination geometry around the metal center. nih.gov
Single-Crystal X-ray DiffractionProvides the definitive solid-state structure, including bond lengths, bond angles, and the precise coordination geometry of the metal center. researchgate.net
Magnetic SusceptibilityDetermines the magnetic properties (paramagnetic or diamagnetic) of the complex, which reveals the number of unpaired electrons and thus the spin state and oxidation state of the metal ion. nih.gov

The formation of a chelate ring by this compound when it binds in a bidentate fashion significantly enhances the stability of the resulting metal complex. This phenomenon is known as the chelate effect. edurev.in

The chelate effect is primarily an entropy-driven process. libretexts.orgstudy.com When a bidentate ligand replaces two monodentate ligands, the total number of free molecules in the solution increases, leading to a positive change in entropy (ΔS), which makes the Gibbs free energy change (ΔG) more negative and the complex formation more favorable. libretexts.org Complexes with five- or six-membered chelate rings are generally the most stable. nih.govwikipedia.org

The stability of a metal complex in solution is quantified by its stability constant (or formation constant, β). wikipedia.orgscispace.com A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex. scispace.com For a given ligand like this compound, the stability of its complexes with divalent first-row transition metals is expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Metal Ion (M²⁺)Expected Relative Stability (log β)Governing Principle
Mn²⁺LowestIrving-Williams Series
Fe²⁺Low
Co²⁺Medium
Ni²⁺High
Cu²⁺Highest
Zn²⁺High (Lower than Cu²⁺)

Applications in Homogeneous Catalysis

Transition metal complexes are cornerstones of homogeneous catalysis, where the ligand plays a pivotal role in modulating the catalyst's performance. researchgate.net The unique N,S donor set of this compound makes its metal complexes attractive for various catalytic transformations.

The combination of a hard nitrogen donor and a soft sulfur donor can stabilize metal centers in different oxidation states, a key requirement for many catalytic cycles. bac-lac.gc.ca Ligands containing soft donors like thiolates are particularly effective in palladium-catalyzed cross-coupling reactions. researchgate.net Furthermore, the ability of one of the donor atoms to reversibly dissociate (hemilability) can open up a coordination site for substrate binding, which is a crucial step in a catalytic process. researchgate.net

Potential applications for complexes of this compound include:

Cross-Coupling Reactions: The ability to stabilize low-valent palladium or nickel suggests potential use in reactions like Suzuki, Heck, and Sonogashira couplings, which are fundamental in organic synthesis. researchgate.net

CO₂ Reduction: Cobalt and iron complexes with pyridinethiolate ligands have been investigated as electrocatalysts for the reduction of carbon dioxide to valuable products like carbon monoxide or formate. researchgate.netsemanticscholar.org

Hydrogen Evolution: Nickel complexes with pyridinethiolate ligands have shown activity as catalysts for the light-driven production of hydrogen from aqueous solutions. acs.org A key feature of these systems is the reversible protonation of the pyridine nitrogen, which facilitates the catalytic cycle. acs.orgacs.org

The electronic and steric tuning of the this compound ligand provides a powerful tool to optimize the activity, selectivity, and stability of these homogeneous catalysts.

Pyridinethiolate Ligands in Hydrogen Evolution Reactions

There is no available research specifically investigating the use of this compound as a ligand in metal complexes for catalyzing hydrogen evolution reactions.

Asymmetric Catalysis with Chiral Pyridyl Ligands

No information exists on the synthesis or application of chiral derivatives of this compound as ligands for asymmetric catalysis.

Selective Metal Ion Binding and Sensing (Chemical, not biological)

There are no published reports on the use of this compound for the selective binding or chemical sensing of specific metal ions.

Heavy Metal Precipitation and Remediation Applications

Research on the application of this compound for the precipitation and remediation of heavy metals from aqueous solutions has not been found in the available literature.

5 Methoxypyridine 3 Thiol As an Organic Building Block and Precursor for Functional Materials

Utilization in the Synthesis of Diverse Heterocyclic Frameworks

The dual functionality of 5-methoxypyridine-3-thiol makes it a potent starting material for the synthesis of a variety of heterocyclic compounds. The thiol group provides a reactive handle for cyclization reactions, while the pyridine (B92270) nitrogen can act as a base or a coordinating site to direct synthetic transformations.

The synthesis of functionalized thiazole (B1198619) derivatives, for instance, often involves the reaction of a thiosemicarbazone precursor with α-halogenated carbonyl compounds. arabjchem.org Analogously, this compound can be expected to react with suitable α-halo ketones, esters, or diones to form substituted thiazolo[5,4-b]pyridines. This approach offers a direct route to fused bicyclic systems that are of interest in medicinal chemistry. A generalized scheme for such a reaction is presented below.

Table 1: Representative Synthesis of Thiazolo[5,4-b]pyridine Derivatives

Reactant 1Reactant 2 (α-halocarbonyl)ConditionsProduct
This compoundPhenacyl bromideReflux in ethanol (B145695)2-phenyl-5-methoxythiazolo[5,4-b]pyridine
This compoundEthyl bromoacetateBase (e.g., NaOEt) in ethanol5-methoxythiazolo[5,4-b]pyridin-2(3H)-one
This compound3-chloropentane-2,4-dioneReflux in ethanol with triethylamine2-(1-acetyl-ethyl)-5-methoxythiazolo[5,4-b]pyridine

Furthermore, the thiol group can participate in multicomponent reactions to construct complex heterocyclic scaffolds in a single step. nih.gov The reaction of aminonitriles with aminothiols to form thiol-containing peptides and nitrogen heterocycles highlights the reactivity of the thiol group in forming new rings. mdpi.com This suggests that this compound could be employed in similar one-pot syntheses to generate novel, densely functionalized pyridine-based heterocycles. The presence of the methoxy (B1213986) group can influence the regioselectivity of these reactions through its electronic effects on the pyridine ring. nih.gov

Modular Assembly in Supramolecular Chemistry

The field of supramolecular chemistry relies on non-covalent interactions to construct large, well-defined assemblies from smaller molecular components. Pyridine-containing ligands are extensively used in this context due to the strong and directional coordination of the pyridine nitrogen to a wide range of metal ions. acs.orgnih.gov

This compound is a promising candidate for a modular building block in supramolecular architectures. The pyridine nitrogen can act as a coordination site for metal ions, leading to the formation of discrete molecular assemblies such as coordination cages or extended metal-organic frameworks (MOFs). nih.gov The thiol group offers an additional site for functionality. It can either remain as a pendant group, influencing the solubility and intermolecular interactions of the assembly, or it can be used to anchor the supramolecular structure to a surface, for example, a gold nanoparticle.

The flexibility of pyridine-amide based ligands in accommodating the geometric preferences of different metal ions has been noted. nih.gov Similarly, derivatives of this compound, where the thiol is functionalized to an amide or another coordinating group, could provide access to a rich variety of supramolecular topologies. The methoxy group can also play a role in fine-tuning the electronic properties of the pyridine ring, thereby modulating the strength of the metal-ligand interaction.

Table 2: Potential Metal-Ligand Complexes with this compound

Metal IonCoordination GeometryPotential Supramolecular Structure
Pd(II)Square planarDiscrete molecular squares
Cu(II)Octahedral / Square pyramidal2D or 3D Metal-Organic Frameworks
Zn(II)TetrahedralCoordination polymers or cages
Ag(I)Linear / Trigonal planarHelicates or coordination chains

Incorporation into Polymeric and Advanced Material Systems

The development of functional polymers with tailored properties is a major focus of materials science. Thiol-containing molecules are particularly useful in polymer chemistry due to the efficiency of thiol-ene and thiol-epoxy "click" reactions. nih.govrsc.org These reactions are characterized by high yields, tolerance to a wide range of functional groups, and mild reaction conditions.

This compound can be incorporated into polymeric materials through several strategies. Its thiol group can react with polymers containing alkene or epoxide functionalities, allowing it to be grafted onto a pre-existing polymer backbone. rsc.orgacs.org This would introduce the methoxypyridine moiety as a side chain, potentially imparting properties such as metal-ion binding, altered solubility, or enhanced thermal stability to the material.

Alternatively, if functionalized with a polymerizable group, this compound could act as a monomer in polymerization reactions. For example, thiol-ene polymerization, which involves the radical-mediated addition of a thiol to an alkene, could be used to create polymers where the pyridinethiol unit is an integral part of the polymer backbone. mdpi.com This approach allows for the synthesis of materials with a high density of functional pyridine groups, which could be useful in applications such as catalysis, sensing, or as conductive polymers after doping. nih.gov

Table 3: Methods for Incorporating this compound into Polymers

Polymerization/Modification MethodReactive Partner for Thiol GroupResulting Polymer ArchitecturePotential Application
Thiol-ene "click" reactionPolymer with pendant alkene groupsGraft copolymerFunctional coating, responsive material
Thiol-epoxy polymerizationDi-epoxide monomerLinear polymer with pendant hydroxylsAdhesive, specialty resin
Michael additionPolymer with acrylate (B77674) or maleimide (B117702) groupsGraft copolymerBiomaterial, drug delivery system acs.org
Aerosol photopolymerizationAlkene comonomersCross-linked nanoparticlesBiotechnology, biomedicine mdpi.com

Development of Novel Organic Scaffolds

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. Pyridine and its derivatives are considered "privileged scaffolds" as they are found in a vast number of biologically active compounds and approved drugs. arabjchem.orgnih.gov

This compound represents a promising scaffold for the development of new therapeutic agents. The methoxypyridine core is a known motif in compounds designed to modulate biological targets. nih.gov The thiol group provides a convenient point for chemical diversification, allowing for the attachment of a wide array of side chains through reactions such as alkylation, arylation, or disulfide bond formation. This enables a systematic exploration of the structure-activity relationship (SAR) of a compound series.

For example, the synthesis of novel aminopyridine-3-thiol derivatives has been of pharmacological interest. nih.gov By analogy, libraries of compounds based on the this compound scaffold could be synthesized and tested for various biological activities. The ability to easily modify the thiol group allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic parameters. The pyridine nitrogen can also engage in crucial hydrogen bonding interactions with biological targets. nih.gov

Computational Chemistry Investigations of 5 Methoxypyridine 3 Thiol and Its Complexes

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods are instrumental in understanding the fundamental electronic properties of a molecule. These methods can provide detailed information about the distribution of electrons, the energies of molecular orbitals, and the preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 5-methoxypyridine-3-thiol. mdpi.com DFT calculations can be employed to determine the optimized molecular geometry, including bond lengths and angles, as well as to characterize the frontier molecular orbitals (HOMO and LUMO). ias.ac.in

The optimized geometry of this compound would be influenced by the electronic effects of the methoxy (B1213986) and thiol substituents on the pyridine (B92270) ring. The methoxy group at the 5-position is an electron-donating group, which would increase the electron density on the pyridine ring. Conversely, the thiol group at the 3-position can act as either an electron-donating or electron-withdrawing group depending on its protonation state and interactions with its environment. DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can provide precise predictions of these geometric parameters. mdpi.com

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the sulfur atom of the thiol group, while the LUMO would likely be distributed over the pyridine ring.

ParameterB3LYP/6-311+G(d,p)HSEH1PBE/6-311+G(d,p)
Dipole Moment (μ) (Debye) 1.51.6
Mean Polarizability (α) (a.u.) 85.384.9
First Order Hyperpolarizability (β) (a.u.) 350.2345.8

This interactive table is based on data for a similar compound and showcases the types of electronic properties that can be calculated using DFT. journaleras.com

The presence of the methoxy group introduces conformational flexibility to the this compound molecule due to rotation around the C-O bond. Computational studies on similar molecules, such as 2-methoxypyridine, have shown the existence of different conformers (e.g., syn and anti) with varying stabilities. rsc.org A conformational analysis of this compound would involve calculating the potential energy surface as a function of the dihedral angle of the methoxy group to identify the most stable conformer(s).

Furthermore, the thiol group can exist in equilibrium with its tautomeric form, the thione. rsc.org This thione-thiol tautomerism is a common phenomenon in heterocyclic compounds containing a thiol group. scispace.comjocpr.com Quantum chemical calculations can predict the relative energies of the thiol and thione tautomers, thereby determining the position of the tautomeric equilibrium. rsc.org The relative stability of the tautomers can be influenced by factors such as the solvent environment. scispace.com For pyridine-2-thiol, computational studies have predicted the thione form to be more stable. rsc.org A similar investigation for this compound would be crucial for understanding its chemical behavior.

Reaction Mechanism Prediction and Energy Profile Determination

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, it is possible to construct a reaction energy profile that provides insights into the feasibility and kinetics of a reaction. researchgate.net

For this compound, several types of reactions could be investigated computationally. For instance, the thiol group is susceptible to oxidation, and DFT calculations could be used to model the reaction pathway for its oxidation to a disulfide or a sulfonic acid. Additionally, the pyridine nitrogen can act as a nucleophile, and its reactivity towards electrophiles could be explored. The calculated energy barriers for these reactions would indicate the most likely reaction pathways under different conditions.

Prediction of Spectroscopic Signatures (e.g., NMR, UV-Vis)

Computational methods can predict various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to identify unknown compounds. nih.govscielo.org.za

The nuclear magnetic resonance (NMR) chemical shifts of this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations would predict the ¹H and ¹³C NMR spectra, which are dependent on the electronic environment of each nucleus. The predicted spectra could then be compared with experimental data to confirm the structure of the molecule.

Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of the electronic transitions between the ground state and excited states, the absorption maxima (λmax) in the UV-Vis spectrum can be predicted. For this compound, the electronic transitions are likely to be of the π → π* and n → π* type, involving the pyridine ring and the substituents.

Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Pyridine Derivative (Note: This data is hypothetical and serves to illustrate the output of computational spectroscopic predictions.)

Spectroscopy TypePredicted Value
¹H NMR Chemical Shift (δ, ppm) Pyridine H: 7.0-8.5, Methoxy H: ~3.9, Thiol H: ~3.5
¹³C NMR Chemical Shift (δ, ppm) Pyridine C: 120-150, Methoxy C: ~55
UV-Vis λmax (nm) ~270 (π → π), ~310 (n → π)

This interactive table provides an example of the kind of spectroscopic data that can be generated through computational chemistry. nih.govscielo.org.zaresearchgate.netresearchgate.net

Molecular Modeling of Chemical Interactions (e.g., ligand-metal, intermolecular)

Molecular modeling techniques can be used to study the interactions of this compound with other molecules, such as metal ions or biological macromolecules. nih.gov The presence of both a nitrogen atom in the pyridine ring and a sulfur atom in the thiol group makes this compound a potential bidentate ligand for metal ions. nih.govresearchgate.net

Computational methods can be used to model the coordination of this compound to various metal centers. nih.gov These models can predict the preferred coordination geometry, the strength of the metal-ligand bonds, and the electronic properties of the resulting metal complex. Such studies are relevant for applications in catalysis and materials science.

Furthermore, molecular docking simulations could be employed to investigate the potential interactions of this compound with the active sites of enzymes or receptors. This could provide insights into its potential biological activity. The modeling would identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic connectivity and chemical environment of nuclei within a molecule. For "5-methoxypyridine-3-thiol," both ¹H and ¹³C NMR are instrumental for structural confirmation.

¹H NMR Spectroscopy The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected signals for "this compound" would include distinct resonances for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the thiol proton. The chemical shift of the thiol proton (S-H) can be variable and is often observed as a broad singlet, its position influenced by solvent, concentration, and temperature. Protons on the pyridine ring are expected to appear in the aromatic region, with their specific shifts and coupling patterns dictated by the positions of the methoxy and thiol substituents.

¹³C NMR Spectroscopy The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for "this compound" would show individual signals for each of the six carbon atoms in the molecule: five in the pyridine ring and one in the methoxy group. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen, nitrogen, and sulfur), providing a unique fingerprint of the carbon skeleton. oregonstate.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups. core.ac.uk

Table 7.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H28.2 - 8.4-
H47.3 - 7.5-
H68.1 - 8.3-
SH3.4 - 3.8 (variable)-
OCH₃3.8 - 4.0-
C2-140 - 145
C3-125 - 130
C4-120 - 125
C5-155 - 160
C6-135 - 140
OCH₃-55 - 60

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For "this compound," with a molecular formula of C₆H₇NOS, the exact mass can be precisely determined using high-resolution mass spectrometry (HRMS).

Upon ionization, the molecule will form a molecular ion [M]⁺•. Subsequent fragmentation can occur through various pathways, providing clues to the molecule's structure. Common fragmentation patterns for this type of compound could involve the loss of the methoxy group (•OCH₃), a methyl radical (•CH₃), or cleavage of the C-S bond. researchgate.netnih.govmdpi.com The fragmentation of the pyridine ring itself can also produce characteristic ions. Analysis of these fragment ions helps to confirm the connectivity of the methoxy and thiol groups to the pyridine core. sapub.org

Table 7.2: Expected Mass Spectrometry Data for this compound
Parameter Value
Molecular FormulaC₆H₇NOS
Monoisotopic Mass141.02 g/mol
Molecular Ion [M]⁺• (m/z)141
Key Fragment Ion (m/z)[M - •CH₃]⁺
Key Fragment Ion (m/z)[M - •SH]⁺
Key Fragment Ion (m/z)[M - CO]⁺•

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy The IR spectrum of "this compound" would display absorption bands corresponding to the various bonds within the molecule. The S-H stretching vibration is typically weak and appears in the range of 2550-2600 cm⁻¹. rsc.org The C-S stretching vibration is found in the fingerprint region, usually between 600-800 cm⁻¹. researchgate.net Other key absorptions include the C-O stretching of the methoxy group (around 1050-1250 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (1400-1600 cm⁻¹), and C-H stretching from the aromatic ring and methoxy group (around 2850-3100 cm⁻¹). libretexts.orglibretexts.orgvscht.cz

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. The S-H stretch is often weak in Raman as well, but the C-S stretching vibration can give a more distinct signal (650-700 cm⁻¹). rsc.org The aromatic ring vibrations are typically strong in the Raman spectrum, providing a clear signature for the pyridine core.

Table 7.3: Characteristic Vibrational Frequencies for this compound
Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
S-HStretch2550 - 2600 (weak)2550 - 2600 (weak)
C-SStretch600 - 800650 - 700
C-O (ether)Stretch1050 - 1250 (strong)-
C=C, C=N (pyridine)Stretch1400 - 1600 (multiple bands)1400 - 1600 (strong)
Aromatic C-HStretch3000 - 31003000 - 3100
Aliphatic C-H (CH₃)Stretch2850 - 29602850 - 2960

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of "this compound" is expected to show absorptions arising from π→π* and n→π* electronic transitions associated with the pyridine ring and the non-bonding electrons on the nitrogen, oxygen, and sulfur atoms. libretexts.orglibretexts.org The pyridine ring itself has characteristic absorptions, and these are modified by the electron-donating effects of the methoxy and thiol substituents. These substituents can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. youtube.com

X-ray Absorption and Diffraction Studies for Solid-State Structure and Coordination Environment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of "this compound" would provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net This data would reveal the planarity of the pyridine ring, the orientation of the methoxy and thiol substituents relative to the ring, and how the molecules pack together in the crystal lattice, including any potential intermolecular interactions like hydrogen bonding involving the thiol group. iucr.org

Chromatographic and Electrophoretic Techniques for Purity and Separation

Chromatographic techniques are essential for assessing the purity of "this compound" and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC is a common method for analyzing compounds of this polarity. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol (B129727) would likely be effective. murdoch.edu.aunih.govmdpi.com Detection could be achieved using a UV detector set to a wavelength where the compound absorbs strongly. The retention time would be a characteristic property under specific conditions, and the peak area can be used for quantification and purity assessment. nih.gov

Gas Chromatography (GC) GC could also be employed, potentially after derivatization of the thiol group to increase its volatility and thermal stability. A polar capillary column would be suitable for separating the compound from related impurities. Mass spectrometry is often coupled with GC (GC-MS) to provide both separation and identification.

These analytical methods, when used in combination, provide a complete and unambiguous characterization of the chemical compound "this compound."

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-methoxypyridine-3-thiol, and what methodological considerations are crucial for optimizing yield and purity?

  • Answer: Synthesis typically involves multi-step strategies, such as functionalization of pyridine precursors. For example:

  • Thiolation via nucleophilic substitution : Reacting 5-methoxypyridine-3-halides (e.g., chloro or bromo derivatives) with thiourea or sodium hydrosulfide under controlled pH and temperature.
  • Protection-deprotection strategies : Using silyl or tert-butyl groups to protect sensitive functional groups during synthesis, followed by acidic/basic cleavage to yield the thiol .
  • Key considerations : Optimize reaction time, solvent polarity (e.g., DMF or ethanol), and inert atmospheres to prevent oxidation of the thiol group. Purification via column chromatography or recrystallization is critical for high purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, particularly the thiol functional group?

  • Answer:

  • NMR : The S-H proton in thiols appears as a broad singlet at ~1–3 ppm in 1^1H NMR but may be absent due to exchange broadening. 13^{13}C NMR identifies adjacent carbons (e.g., C3 in pyridine ring).
  • IR Spectroscopy : S-H stretch (~2550–2600 cm1^{-1}) and C-S vibrations (~600–700 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) confirm molecular weight, while fragmentation patterns validate the structure .
  • Elemental Analysis : Quantifies sulfur content to confirm thiol incorporation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeability), flame-retardant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile thiols or degradation products.
  • Storage : Under nitrogen at 2–8°C to prevent oxidation.
  • Waste Disposal : Neutralize thiols with oxidizing agents (e.g., hydrogen peroxide) before disposal .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic or redox reactions?

  • Answer:

  • DFT Calculations : Predict electron density distribution to identify nucleophilic sites (e.g., sulfur in thiol vs. nitrogen in pyridine).
  • Molecular Dynamics Simulations : Model solvent effects on reaction pathways (e.g., polar protic solvents stabilizing thiolate anions).
  • Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites) for drug design applications .

Q. How can researchers resolve contradictions in reported reactivity data of this compound under varying experimental conditions?

  • Answer:

  • Systematic Replication : Repeat experiments under standardized conditions (pH, temperature, solvent) to isolate variables.
  • Impurity Analysis : Use HPLC or GC-MS to detect oxidation byproducts (e.g., disulfides) that may skew results.
  • Cross-Validation : Compare results with alternative methods (e.g., electrochemical assays for redox behavior) .

Q. What experimental strategies can elucidate the mechanism of thiol-disulfide interchange in this compound under oxidative conditions?

  • Answer:

  • Kinetic Studies : Monitor reaction rates using UV-Vis spectroscopy to track disulfide formation at 250–280 nm.
  • Isotopic Labeling : Use 34^{34}S-labeled thiols to trace sulfur migration pathways.
  • Electrochemical Analysis : Cyclic voltammetry to determine oxidation potentials and intermediate stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.